Broad-Spectrum Activity Against Resistant HBV Variants
Hbv-IN-41 was designed and validated to inhibit a broad range of nucleos(t)ide-resistant HBV variants. This is a critical differentiation from earlier CpAMs like NVR 3-778, which demonstrated in vitro activity but for which specific, comparable data on broad nucleos(t)ide-resistant panel coverage is not a primary reported feature in its original preclinical characterization [1]. The THPP series, to which Hbv-IN-41 belongs, was explicitly discovered for its ability to effectively inhibit these resistant variants [2].
| Evidence Dimension | Activity against nucleos(t)ide-resistant HBV variants |
|---|---|
| Target Compound Data | Effectively inhibits a broad range of nucleos(t)ide-resistant HBV variants |
| Comparator Or Baseline | NVR 3-778: Activity against resistant variants not a primary reported feature in foundational preclinical characterization |
| Quantified Difference | Qualitative differentiation; specific EC50 shift against defined resistant mutants not reported |
| Conditions | In vitro antiviral assays; comparator data from NVR 3-778 preclinical profile |
Why This Matters
This provides a rationale for selecting Hbv-IN-41 for research projects focused on overcoming HBV drug resistance, a key challenge in chronic hepatitis B therapy.
- [1] Lam, A. M., et al. Preclinical Characterization of NVR 3-778, a First-in-Class Capsid Assembly Modulator against Hepatitis B Virus. Antimicrob. Agents Chemother. 2019, 63(1), e01734-18. View Source
- [2] Kou, B., et al. Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. J. Med. Chem. 2023, 66, 14116-14132. View Source
